3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 773099-94-8
VCID: VC2563195
InChI: InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid

CAS No.: 773099-94-8

Cat. No.: VC2563195

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid - 773099-94-8

Specification

CAS No. 773099-94-8
Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
Standard InChI InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key YMGADXXOTWPYBL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O

Introduction

Chemical Properties and Structure

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is characterized by its distinct chemical composition and physical properties, which contribute to its usefulness in organic synthesis and pharmaceutical development.

Basic Information

PropertyValue
CAS Number773099-94-8
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
IUPAC Name3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
PubChem CID58022752
AppearanceOil
Storage TemperatureRoom Temperature

The compound contains several key functional groups, including a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, an ether linkage, and a carboxylic acid terminus . The piperidine nitrogen is protected by the Boc group, which is a common strategy in organic synthesis to prevent unwanted reactions at this position.

Structural Features

The structure of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid consists of a central piperidine ring with the nitrogen protected by a tert-butoxycarbonyl (Boc) group. At the 4-position of the piperidine ring, there is an oxygen atom that connects to a propanoic acid chain. This arrangement creates a molecule with distinct reactivity patterns and applications.

The presence of the Boc protecting group provides stability to the molecule during various chemical transformations, as it prevents unwanted reactions at the piperidine nitrogen. The ether linkage at the 4-position of the piperidine creates a specific spatial arrangement that can be advantageous in certain applications, particularly in medicinal chemistry where molecular geometry can significantly impact biological activity.

Synthesis Methods

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.

General Synthetic Route

The typical synthesis pathway involves the following key steps:

  • Protection of the piperidine nitrogen with a Boc group

  • Formation of the ether linkage at the 4-position of the piperidine

  • Introduction of the propanoic acid moiety

  • Final deprotection or modification steps as required

Chemical Reactions

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid can participate in various chemical reactions, primarily due to the functional groups present in its structure.

Reactions Involving the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane. This deprotection reaction reveals the free amine of the piperidine, which can then participate in further chemical transformations.

Reactions Involving the Carboxylic Acid Group

The propanoic acid moiety can undergo typical carboxylic acid reactions, including:

  • Esterification with alcohols to form esters

  • Amidation with amines to form amides

  • Reduction to form alcohols

  • Activation for coupling reactions in peptide synthesis or other condensation reactions

These reactions make 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications.

Applications

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid has several important applications across different fields, primarily due to its unique structural features and chemical properties.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those involving piperidine derivatives. The protected piperidine structure with the propanoic acid functionality provides a versatile scaffold for the development of bioactive molecules.

The compound can be incorporated into drug candidates through its carboxylic acid group, allowing for the creation of amides, esters, or other derivatives with potential therapeutic properties. The piperidine ring is a common structural motif in many pharmaceuticals, making this compound particularly valuable as a building block.

Organic Synthesis

As a building block in organic synthesis, 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid offers several advantages:

  • The Boc-protected nitrogen prevents unwanted side reactions during synthetic steps

  • The carboxylic acid group provides a handle for further functionalization

  • The ether linkage at the 4-position of the piperidine creates a specific spatial arrangement that can be useful in designing molecules with particular conformational requirements

These features make it a valuable intermediate in the synthesis of more complex molecules with specific structural requirements.

Bioconjugation

The compound is also used in bioconjugation strategies for targeted drug delivery. Its structure allows it to form stable linkages with biomolecules, making it suitable for creating conjugates that can selectively deliver therapeutic agents to specific tissues or cells.

The carboxylic acid functionality can be activated for conjugation to proteins, peptides, or other biomolecules, while the protected piperidine structure provides stability during the conjugation process. After conjugation, the Boc group can be removed to reveal the free amine, which can participate in further chemical modifications or interactions.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The signal word associated with this compound is "Warning," indicating moderate hazards that require appropriate safety measures .

Precautionary Statements

The following precautionary statements are recommended for handling 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid safely:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER/doctor if you feel unwell
P330Rinse mouth
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national/international regulations

These precautionary statements highlight the importance of proper handling, storage, and disposal procedures to ensure safety when working with this compound .

Comparison to Related Compounds

3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid shares structural similarities with several related compounds, but also has distinctive features that set it apart.

Comparison with 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid

One closely related compound is 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid (CAS: 154775-43-6), which differs by the absence of an oxygen atom between the piperidine ring and the propanoic acid chain.

Property3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid
CAS Number773099-94-8154775-43-6
Molecular FormulaC₁₃H₂₃NO₅C₁₃H₂₃NO₄
Molecular Weight273.33 g/mol257.33 g/mol
Key Structural DifferenceContains an oxygen linkage between piperidine and propanoic acidDirect attachment of propanoic acid to piperidine ring

The presence or absence of the oxygen linkage affects the flexibility, spatial arrangement, and potentially the reactivity of these compounds .

Comparison with 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid

Another related compound is 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid (CAS: 952486-65-6), which differs by having a 2-carbon propanoic acid chain rather than a 3-carbon chain.

Property3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
CAS Number773099-94-8952486-65-6
Molecular FormulaC₁₃H₂₃NO₅C₁₃H₂₃NO₅
Molecular Weight273.33 g/mol273.33 g/mol
Key Structural Difference3-carbon propanoic acid chain2-carbon propanoic acid chain

Despite having the same molecular formula and molecular weight, the difference in the position of the carboxylic acid group can significantly affect the chemical properties and applications of these compounds .

Industrial and Research Applications

The industrial and research applications of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid extend beyond its use as a synthetic intermediate, encompassing various specialized fields.

Pharmaceutical Industry

In the pharmaceutical industry, this compound serves as a valuable building block for the synthesis of complex drug molecules. Its protected piperidine structure, combined with the carboxylic acid functionality, makes it particularly useful in the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Peptidomimetics

  • Pro-drugs with specific release mechanisms

The compound's structural features allow for the creation of molecules with specific three-dimensional arrangements, which can be crucial for biological activity and target selectivity.

Research Applications

In research settings, 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid is used to:

  • Develop new synthetic methodologies

  • Create chemical probes for studying biological systems

  • Synthesize libraries of compounds for high-throughput screening

  • Explore structure-activity relationships in drug discovery programs

These applications highlight the versatility and importance of this compound in advancing both basic and applied research.

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